molecular formula C16H14N2O2 B6419838 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione CAS No. 4059-71-6

3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B6419838
CAS No.: 4059-71-6
M. Wt: 266.29 g/mol
InChI Key: BDGXLBKYEOPKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of 2-aminobenzoic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzoic acid with phenylacetaldehyde in the presence of a catalyst such as acetic anhydride . The reaction mixture is then heated under reflux conditions to facilitate cyclization and formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolines, and quinazoline-2,4-dione derivatives .

Scientific Research Applications

3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the phenylethyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may contribute to its distinct pharmacological profile and make it a valuable compound for drug development .

Properties

IUPAC Name

3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXLBKYEOPKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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